5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
The compound 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a [(4-cyclohexylphenoxy)methyl] moiety. Its structural uniqueness lies in the bulky 4-cyclohexylphenoxy group, which enhances lipophilicity and may influence membrane permeability or adsorption properties.
Properties
IUPAC Name |
3-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMYBTERWHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-cyclohexylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the triazole moiety have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives of triazole, including 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, demonstrate potent activity against Escherichia coli and Staphylococcus aureus .
- Molecular docking studies indicated that these compounds can effectively bind to bacterial enzyme targets, showcasing their potential as therapeutic agents .
- Antifungal Activity :
Antioxidant Activity
Research indicates that triazole derivatives possess significant antioxidant capabilities. For example, compounds derived from triazoles have been tested using DPPH and ABTS assays, with some exhibiting antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
-
Cytotoxicity Studies :
- Recent studies have explored the anticancer potential of this compound through MTT assays against various cancer cell lines, including melanoma and triple-negative breast cancer . These studies found that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells.
-
Mechanistic Insights :
- The efficacy of these compounds can be attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . For instance, specific derivatives have been identified that significantly reduce cell migration in cancer models, suggesting their potential as antimetastatic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring and thiol group play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-3-thiol derivatives are highly tunable, with substitutions at positions 4 and 5 dictating their physicochemical and biological properties. Key comparisons include:
Phenoxy-Substituted Derivatives
- 5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (): The tert-butyl group increases steric bulk and lipophilicity compared to the cyclohexyl group in the target compound. This may enhance bioavailability but reduce solubility in aqueous media .
- 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol ():
Heterocyclic Hybrids
- 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (): The thiazole moiety enhances tyrosinase inhibition, likely due to metal-chelating properties of the thiazole nitrogen atoms .
- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives ():
Piperazine/Morpholine Derivatives
- 5-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol ():
- 5-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol ():
Physicochemical Properties
- Lipophilicity: Cyclohexylphenoxy substitution likely increases logP compared to methoxy or morpholine analogs, favoring passive diffusion across biological membranes but reducing water solubility.
Biological Activity
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and various applications, particularly in cancer therapy and agricultural sciences.
- Molecular Formula : C21H23N3OS
- Molecular Weight : 365.49 g/mol
- IUPAC Name : 3-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Synthesis
The synthesis typically involves the reaction of 4-cyclohexylphenol with an alkylating agent to form an ether, which is then reacted with hydrazine derivatives to create the triazole ring. This process highlights the compound's structural complexity and potential for modification to enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. The compound exhibits a mechanism that involves:
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The thiol group enhances its interaction with microbial enzymes, leading to effective antimicrobial properties.
- Antioxidant Properties : The compound acts as a scavenger of free radicals, reducing oxidative stress in cells .
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance:
- Selectivity towards Cancer Cells : Studies indicate that compounds similar to this compound show higher cytotoxicity against melanoma and breast cancer cell lines than non-cancerous cells .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Melanoma (IGR39) | 6.2 | |
| Breast Cancer (MDA-MB-231) | 43.4 | |
| Pancreatic Carcinoma (Panc-1) | 27.3 |
Antimicrobial and Antifungal Activities
The compound has shown promising results against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Agricultural Applications
In agriculture, this compound is being explored as a potential pesticide or herbicide due to its effectiveness against pests and weeds while being less toxic to beneficial organisms .
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of synthesized triazole derivatives on several cancer cell lines using the MTT assay. Results indicated that modifications at the C5 position significantly enhanced anticancer activity .
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits strong inhibitory effects against Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections .
Q & A
Q. What are the standard synthetic routes for 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols. A common approach involves:
- Hydrazone formation : Reacting 4-cyclohexylphenoxy aldehyde with phenylhydrazine.
- Cyclization : Using thiocarbonyldiimidazole or thiourea under reflux in ethanol or DMF .
- Optimization : Microwave-assisted synthesis (e.g., 400 MHz, 80°C) reduces reaction time and improves yield ( ). Solvent choice (e.g., ethanol vs. DMF) and temperature critically affect purity and yield, with DMF favoring higher cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Elemental analysis : Confirms stoichiometry (C, H, N, S content) .
- IR spectroscopy : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and aromatic carbons .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 424) and purity .
Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to assess them?
- Antimicrobial activity : Tested via broth microdilution (MIC assays) against E. coli and S. aureus (MIC range: 2–8 µg/mL) .
- Antioxidant activity : Evaluated using DPPH radical scavenging (IC₅₀: ~50 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 10–20 µM) .
Advanced Research Questions
Q. How can researchers optimize synthesis using green chemistry or microwave-assisted methods?
- Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining >80% yield .
- Solvent-free conditions : Minimize waste (e.g., thiocarbohydrazide cyclization under solvent-free heating) .
- Catalysis : Transition metals (e.g., Cu(II)) enhance cyclization efficiency in aqueous media .
Q. What strategies elucidate the structure-activity relationship (SAR) of triazole-thiol derivatives for antimicrobial efficacy?
- Substituent variation : Replacing the cyclohexyl group with halogenated aryl groups (e.g., 4-Cl) increases lipophilicity and Gram-negative activity .
- Thiol vs. methylthio : The free -SH group enhances covalent binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to S-alkylated analogs .
- Quantitative SAR (QSAR) : Computational models correlate logP values (<3.5) with improved membrane permeability .
Q. How do computational methods like molecular docking contribute to understanding biological interactions?
- Docking studies : Predict binding to targets like CYP51 (fungal lanosterol demethylase) with binding energies ≤-8.5 kcal/mol .
- ADME analysis : SwissADME predicts moderate bioavailability (TPSA: 85 Ų, logP: 3.1) and blood-brain barrier penetration .
- MD simulations : Stability of ligand-enzyme complexes over 100 ns trajectories validates target engagement .
Q. How are contradictions in reported biological activities (e.g., MIC variability) resolved experimentally?
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Synergistic studies : Combine with β-lactams to assess potentiation effects (e.g., FIC index ≤0.5) .
- Metabolic profiling : LC-MS/MS identifies degradation products that may reduce efficacy in certain media .
Q. What challenges arise in synthesizing and stabilizing metal complexes of this compound?
- Coordination chemistry : The thiol group binds Fe(II)/Zn(II), but precipitation in aqueous media requires pH control (pH 6–7) .
- Purification : Crystallization from 70% ethanol yields stable complexes (e.g., Zn(II) complex, m.p. >250°C) .
- Stability assays : TGA confirms thermal stability up to 200°C, while UV-Vis monitors ligand displacement in biological buffers .
Q. How does the thiol group influence reactivity and drug-likeness?
- Covalent inhibition : Forms disulfide bonds with cysteine residues in enzymes (e.g., glutathione reductase) .
- Prodrug design : S-Acetylation improves oral bioavailability, with esterase-triggered release in vivo .
- Oxidative stability : Thiol oxidation to disulfides in storage necessitates argon-packed vials and antioxidants (e.g., BHT) .
Q. What key considerations guide derivative design to enhance pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
